Tristearin

Lipid Metabolism Nutritional Biochemistry Comparative Nutrition

Tristearin (Glyceryl Tristearate, CAS 555-43-1) is a high-purity, fully saturated C18 triglyceride delivering chain-length-specific performance unattainable with shorter-chain analogs like tripalmitin or trilaurin. Its elevated melting point (66–75°C) and well-characterized polymorphism (α, β', β forms) enable superior solid lipid nanoparticle (SLN) formulations with prolonged siRNA release (10–13 days) and slower celecoxib release over 24 h. In metabolic studies, tristearin uniquely lowers total, LDL-, and HDL-cholesterol, unlike tripalmitin. Procure ≥98% purity tristearin for long-acting injectables, oral controlled-release matrices, and phase change material research. Standard B2B shipping; no controlled substance restrictions.

Molecular Formula C57H110O6
Molecular Weight 891.5 g/mol
CAS No. 555-43-1
Cat. No. B1683673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTristearin
CAS555-43-1
Synonymsglyceryl tristearate
stearic acid triglyceride
tristearin
tristearoylglycerol
Molecular FormulaC57H110O6
Molecular Weight891.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC
InChIInChI=1S/C57H110O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h54H,4-53H2,1-3H3
InChIKeyDCXXMTOCNZCJGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityInsoluble in water. Soluble in chloroform, carbon disulfide
Insoluble in ethanol;  very soluble in acetone, benzene
Soluble in hot alcohol;  almost insoluble in cold alcohol, ether, petroleum ethe
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tristearin (CAS 555-43-1) Procurement Guide: Solid Lipid, Phase Change Material, and Industrial Grade Overview


Tristearin (Glyceryl Tristearate, CAS 555-43-1) is a monoacid triglyceride composed of glycerol esterified with three stearic acid (C18:0) molecules [1]. This fully saturated lipid is characterized by its high melting point, which ranges between 66°C and 75°C depending on the polymorphic form [2], and is a key determinant of its performance in various applications. It is a solid at room temperature, appearing as a white to off-white powder [2]. A critical property of tristearin is its well-documented polymorphism, the ability to crystallize into multiple distinct forms (α, β', and β), each with different thermodynamic and structural properties that directly impact its stability and functionality [3].

Why Tristearin (CAS 555-43-1) Cannot Be Directly Replaced by Tripalmitin or Other Saturated Triglycerides


While tristearin belongs to the class of saturated monoacid triglycerides, its performance characteristics are not interchangeable with its closest analogs like tripalmitin (C16:0) or trilaurin (C12:0). The primary driver of this non-interchangeability is fatty acid chain length. The C18 chain of tristearin confers a higher melting point, greater thermal stability, and distinct crystallization kinetics compared to shorter-chain triglycerides [1]. These fundamental differences manifest in all applications: in drug delivery, tristearin-based nanoparticles exhibit a significantly slower drug release profile [2]; in lipid metabolism studies, tristearin demonstrates a unique, chain-length-dependent effect on cholesterol absorption not seen with tripalmitin [3]; and in thermal energy storage, its specific polymorphic behavior dictates its performance as a phase change material [4]. A simple substitution without considering these quantifiable, chain-length-specific properties can lead to significant changes in product performance, stability, or biological effect.

Quantifiable Performance Differentiation: Tristearin (CAS 555-43-1) vs. Tripalmitin, Softisan 100, and Other In-Class Triglycerides


Differential Cholesterol Absorption: Tristearin vs. Tripalmitin and Shorter-Chain Triglycerides

In a study comparing the effects of various homogeneous saturated triglycerides on cholesterol balance in rats, cholesterol absorption was significantly lower in the group fed a tristearin (C18:0)-based diet compared to those fed tripalmitin (C16:0), trimyristin (C14:0), or trilaurin (C12:0) [1]. This demonstrates a clear chain-length-dependent effect on lipid metabolism, where the longer stearic acid chain reduces cholesterol uptake. The differentiation was further quantified in a human study where a tristearin diet produced significant decreases in serum total, LDL-, and HDL-cholesterol, while a tripalmitin diet did not affect serum total and LDL-cholesterol levels [2].

Lipid Metabolism Nutritional Biochemistry Comparative Nutrition

Superior Drug Entrapment Efficiency: Tristearin vs. Softisan 100 in Solid Lipid Nanoparticles (SLNs)

A direct comparison of solid lipid nanoparticles (SLNs) prepared with either tristearin (TS) or Softisan 100 (SOFTI) as the lipid core material for celecoxib (CXB) delivery showed that tristearin-based SLNs achieved a higher drug entrapment efficiency [1]. The tristearin formulation encapsulated 94.6% of the drug, compared to 91.6% for the Softisan 100 formulation. Concurrently, the tristearin SLNs demonstrated a more sustained release profile over 24 hours, liberating 49.2% of the drug payload compared to 55.5% from the Softisan 100 SLNs [1]. This indicates a stronger drug-lipid interaction and a more effective matrix for controlling drug release.

Pharmaceutics Drug Delivery Nanomedicine Lipid Nanoparticles

Prolonged In Vivo siRNA Release: Tristearin SLNs Demonstrate 10-13 Day Sustained Delivery Profile

Tristearin solid lipid nanoparticles (SLNs) have been shown to provide a uniquely prolonged in vivo release platform for therapeutic siRNA. A study demonstrated that tristearin SLNs, loaded with siRNA using a hydrophobic ion pairing approach, achieved a sustained release over a period of 10-13 days following intradermal injection in a mouse model [1]. This sustained release was achieved with a siRNA loading ratio of 4.4-5.5 weight percent [1]. The ability to provide a depot effect over nearly two weeks is a key differentiator from many other lipid-based nanocarriers which exhibit faster clearance.

Gene Therapy RNAi Therapeutics Nanocarriers Sustained Release

Polymorphism-Driven Thermal Behavior in Phase Change Material (PCM) Applications

A key differentiator for tristearin in Phase Change Material (PCM) applications is its complex polymorphic behavior. Recent research reveals that the δ-polymorph of tristearin, which is commonly present in commercial samples at ambient temperature, does not recrystallize after melting [1]. This leads to significantly different thermal behavior between the first and subsequent heating cycles, a phenomenon not observed in the same way for all saturated triglycerides [1]. This thermal memory effect and the subsequent transformation to the stable β-form upon heating directly impact its practical use in latent heat storage systems, as the material's thermal properties are not constant from cycle to cycle without specific conditioning.

Thermal Energy Storage Phase Change Materials Polymorphism Renewable Energy

Chain-Length-Dependent Crystallization Kinetics: Tristearin/Tripalmitin Mixtures Show Demixing and Distinct Nucleation Requirements

The crystallization behavior of tristearin is fundamentally different from that of tripalmitin, and their mixtures do not behave as a single component. A differential scanning calorimetry (DSC) study of tristearin-tripalmitin mixtures revealed that the required subcooling for nucleation varies by polymorph: α-form (<1.0°C), β'-form (3.5–8.5°C), and β-form (9.0–13.0°C) [1]. Furthermore, for mixtures containing 50-80% tristearin, a demixing event occurs between 56 and 60°C, resulting in the formation of separate tripalmitin-rich and tristearin-rich β phases rather than a single mixed crystal [1]. This is in stark contrast to more similar triglycerides which may form solid solutions.

Crystallography Lipid Chemistry Materials Science Food Science

Best Research and Industrial Application Scenarios for Tristearin (CAS 555-43-1)


Sustained-Release Formulations for Long-Acting Drug or Gene Delivery

Leveraging its proven ability to form stable solid lipid nanoparticles that provide prolonged in vivo release of siRNA over 10-13 days [1] and a significantly slower release of celecoxib over 24 hours compared to other lipid matrices [2], tristearin is an optimal candidate for developing long-acting injectable depots or sustained-release oral dosage forms. This makes it highly suitable for research into chronic disease management where reducing dosing frequency is a key therapeutic goal.

Lipid Metabolism Research Requiring a Non-Cholesterolemic Saturated Fat Source

Tristearin is the superior choice for controlled dietary studies focused on cholesterol metabolism and lipoprotein kinetics. Evidence shows it does not elevate serum cholesterol in the same manner as tripalmitin or shorter-chain saturated fats [REFS-3, REFS-4]. Specifically, it produces a distinct metabolic signature, decreasing total, LDL-, and HDL-cholesterol, unlike tripalmitin which leaves total and LDL-cholesterol unaffected [4]. This allows researchers to isolate the specific metabolic effects of long-chain saturated fat without the confounding variable of hypercholesterolemia.

Thermal Energy Storage Research Focusing on Polymorphism and Phase Stability

Tristearin serves as a model compound for investigating the complex role of polymorphism in Phase Change Materials (PCMs). Its well-characterized yet kinetically complex polymorphic transitions, such as the irreversible δ-to-β transformation after melting [5] and the demixing behavior in mixtures [6], provide a challenging and scientifically rich system. Research groups focused on understanding and controlling crystallization for improved PCM reliability and thermal cycling stability will find tristearin an essential reference material.

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